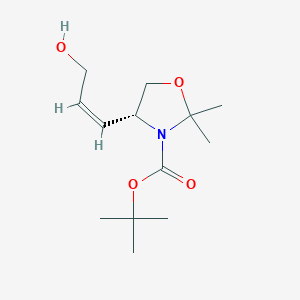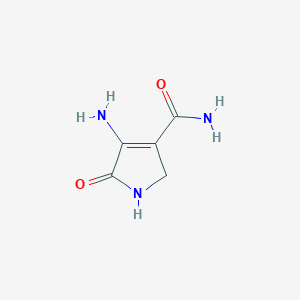
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines under mild conditions . Another method involves the cyclocondensation of cyanoacetamide derivatives with suitable aldehydes or ketones in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Paal-Knorr synthesis is favored due to its operational simplicity and the availability of starting materials. Catalysts such as iron(III) chloride or copper complexes are often employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, making it a valuable compound for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide:
Amino-pyrazoles: These compounds also contain amino groups and exhibit similar reactivity but differ in their ring structure.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system and are used in similar applications but have different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C5H7N3O2 |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
4-amino-5-oxo-1,2-dihydropyrrole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c6-3-2(4(7)9)1-8-5(3)10/h1,6H2,(H2,7,9)(H,8,10) |
Clé InChI |
VSQQFXIRRGHVAC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)N1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



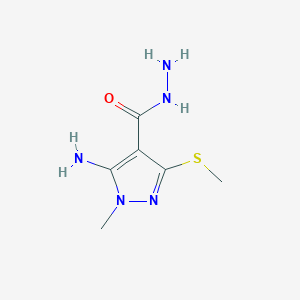
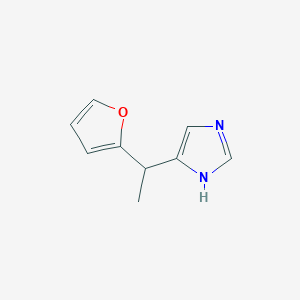
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
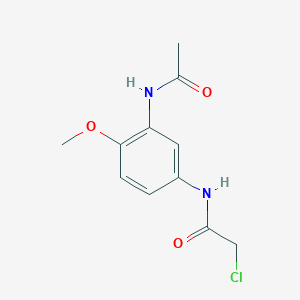
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

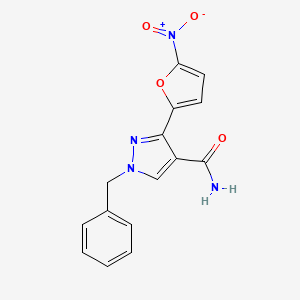

![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
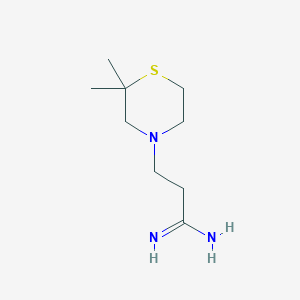
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
